Preservation of Native Protein Backbone Dynamics: 5-Fluorotryptophan vs. Unmodified Tryptophan
5-Fluorotryptophan substitution does not perturb native protein backbone dynamics, as demonstrated by 15N CPMG relaxation dispersion and EXSY profiles that remain unchanged compared to wild-type tryptophan-containing proteins across four model systems (KIX, Dcp1, Dcp2, DcpS) [1]. This establishes 5F-Trp as a structurally conservative probe, unlike bulkier analogs such as 5-methyltryptophan or 5-bromotryptophan, which can alter local packing and dynamics.
| Evidence Dimension | Effect on protein backbone dynamics |
|---|---|
| Target Compound Data | 15N CPMG relaxation dispersion profiles and EXSY exchange kinetics unchanged relative to wild-type |
| Comparator Or Baseline | Wild-type tryptophan (unmodified protein) |
| Quantified Difference | No statistically significant alteration in global exchange processes |
| Conditions | Four model proteins (KIX, Dcp1, Dcp2, DcpS) in solution NMR at 25-37°C |
Why This Matters
Confirms that 5-fluorotryptophan can be used as a minimally perturbative probe, avoiding the dynamic artifacts that would invalidate quantitative interpretation of fluorine relaxation data.
- [1] Boeszoermenyi A, et al. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. J Biomol NMR. 2023;77:55-67. View Source
